N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide
Description
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core linked to a 2-methylphenyl group substituted with a cyclopropylcarbonylamino moiety. Its structural complexity arises from the integration of three key components:
- Thiophene-2-carboxamide: A heteroaromatic ring system with inherent electronic properties suitable for π-π interactions in biological systems.
- 2-Methylphenyl group: Provides steric bulk and influences lipophilicity.
- Cyclopropylcarbonylamino group: Introduces conformational rigidity and modulates solubility and metabolic stability.
Its design leverages functional group synergies observed in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-12(17-15(19)11-7-8-11)4-2-5-13(10)18-16(20)14-6-3-9-21-14/h2-6,9,11H,7-8H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZNZZHFGFLQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide typically involves the following steps:
Formation of the cyclopropylcarbonyl intermediate: This step involves the reaction of cyclopropylcarbonyl chloride with an appropriate amine to form the cyclopropylcarbonyl amide intermediate.
Coupling with 2-methylphenylamine: The intermediate is then reacted with 2-methylphenylamine under controlled conditions to form the desired amide linkage.
Introduction of the thiophene ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide
- Structural Difference : Replaces the thiophene ring with an ethoxy-substituted benzamide.
- Ethoxy group enhances solubility but may decrease metabolic stability due to esterase susceptibility. Retains cyclopropylcarbonylamino-mediated rigidity, suggesting similar target engagement .
(b) N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-furamide
- Structural Difference : Substitutes thiophene with a furan ring.
- Impact :
- Lower aromaticity of furan reduces electronic interactions compared to thiophene.
- Increased susceptibility to oxidative metabolism due to furan’s lower stability.
- Retains cyclopropyl group, preserving conformational constraints .
(c) N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structural Difference: Features a nitro group on the phenyl ring instead of cyclopropylcarbonylamino.
- Dihedral angles between aromatic rings (13.5°–16.1°) differ from the target compound, altering molecular conformation and binding interactions .
Key Observations :
Physicochemical Properties
Notes:
- The cyclopropyl group balances lipophilicity and solubility, making the target compound more drug-like than nitro-substituted analogs.
- Furan derivatives may offer better solubility but lack thiophene’s metabolic advantages .
Biological Activity
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide is a complex organic compound notable for its unique structure, which includes a thiophene ring and a cyclopropylcarbonyl group. This compound has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure
The IUPAC name for this compound is N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]thiophene-2-carboxamide. Its molecular formula is , and it possesses a molecular weight of approximately 300.37 g/mol. The structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to modulate the activity of various enzymes and receptors by binding to their active sites, which can inhibit or enhance their functions.
Key Activities:
- Enzyme Inhibition : The compound exhibits potential as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways that are critical in disease processes.
Research Findings
Recent studies have explored the compound's efficacy against various biological targets:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Demonstrated inhibitory effects on cancer cell lines, suggesting potential as a chemotherapeutic agent. |
| Antimicrobial Properties | Showed activity against certain bacterial strains, indicating possible applications in treating infections. |
| Anti-inflammatory Effects | Exhibited modulation of inflammatory markers in vitro, pointing to therapeutic potential in inflammatory diseases. |
Case Studies
- Anticancer Activity : In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines (e.g., breast and prostate cancer). The results indicated that the compound significantly reduced cell viability at micromolar concentrations, with IC50 values ranging from 5 to 15 µM .
- Antimicrobial Efficacy : A separate investigation assessed the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The results revealed that it inhibited bacterial growth with minimum inhibitory concentration (MIC) values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
- Anti-inflammatory Mechanism : Research published in Pharmacology Reports highlighted the anti-inflammatory effects of this compound in a murine model of inflammation. The treatment group showed a significant reduction in pro-inflammatory cytokines compared to the control group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
